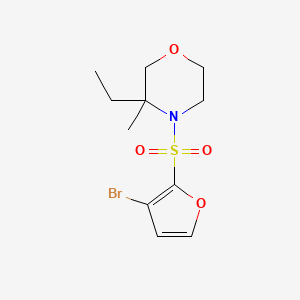![molecular formula C16H17N3O3 B7450168 1-[2-(4-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl]quinolin-4-one](/img/structure/B7450168.png)
1-[2-(4-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl]quinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl]quinolin-4-one, also known as MQ1, is a synthetic compound that has been studied for its potential as a therapeutic agent. MQ1 is a quinolone derivative that has shown promising results in scientific research studies.
Mecanismo De Acción
1-[2-(4-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl]quinolin-4-one exerts its therapeutic effects by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is involved in DNA repair and cell death pathways. Inhibition of PARP-1 activity by 1-[2-(4-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl]quinolin-4-one leads to the accumulation of DNA damage in cancer cells, resulting in cell death. 1-[2-(4-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl]quinolin-4-one also inhibits the production of pro-inflammatory cytokines, which contributes to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that 1-[2-(4-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl]quinolin-4-one can induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce inflammation. 1-[2-(4-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl]quinolin-4-one has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, 1-[2-(4-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl]quinolin-4-one has been shown to have antimicrobial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[2-(4-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl]quinolin-4-one in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is that 1-[2-(4-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl]quinolin-4-one is a synthetic compound, which may limit its use in certain biological systems.
Direcciones Futuras
There are several future directions for the study of 1-[2-(4-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl]quinolin-4-one. One potential area of research is the development of 1-[2-(4-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl]quinolin-4-one analogs with improved pharmacological properties. Another area of research is the investigation of the potential use of 1-[2-(4-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl]quinolin-4-one as a treatment for neurodegenerative diseases. Further studies are also needed to elucidate the precise mechanism of action of 1-[2-(4-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl]quinolin-4-one and to determine its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of 1-[2-(4-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl]quinolin-4-one involves the reaction of 4-hydroxyquinolin-2(1H)-one with 4-methyl-3-oxopiperazine-1-carboxylic acid followed by acylation with 2-bromoacetyl chloride. The resulting product is then purified through column chromatography to obtain 1-[2-(4-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl]quinolin-4-one in high purity.
Aplicaciones Científicas De Investigación
1-[2-(4-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl]quinolin-4-one has been studied for its potential as a therapeutic agent in various scientific research studies. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. 1-[2-(4-Methyl-3-oxopiperazin-1-yl)-2-oxoethyl]quinolin-4-one has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-[2-(4-methyl-3-oxopiperazin-1-yl)-2-oxoethyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-17-8-9-19(10-15(17)21)16(22)11-18-7-6-14(20)12-4-2-3-5-13(12)18/h2-7H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWQGNANSKVCFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1=O)C(=O)CN2C=CC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-2-methyl-1H-pyrimidin-6-one](/img/structure/B7450093.png)
![2-(3,4-Dichlorophenyl)-2-[(1-methylpyrrol-3-yl)methylamino]propanoic acid](/img/structure/B7450104.png)
![N-[2-[5-[(4-methoxy-2-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]methanesulfonamide](/img/structure/B7450111.png)
![2-(7-azaspiro[4.5]decan-7-ylsulfonyl)-N,N-dimethylpropanamide](/img/structure/B7450113.png)
![2-[(1S,2R,4R)-6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]-4'-yl]-6-fluorobenzamide](/img/structure/B7450115.png)
![2-Fluoro-6-[3-(oxolan-3-ylmethoxymethyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B7450122.png)

![Methyl 3-(2-bromo-5-methoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7450138.png)
![2-[(3-Fluoro-5-methylphenyl)sulfonylamino]-3-(oxan-4-yl)propanoic acid](/img/structure/B7450150.png)
![N-[[4-(5-pyridin-4-ylpyridin-2-yl)morpholin-2-yl]methyl]acetamide](/img/structure/B7450160.png)
![5-[1-(4-Fluorophenyl)butan-2-ylsulfamoyl]furan-2-carboxylic acid](/img/structure/B7450161.png)
![5-[1-(Cyclopropylmethyl)-2-ethylimidazol-4-yl]-4-methoxypyrimidine](/img/structure/B7450173.png)
![N-(3-chloro-4-methylphenyl)-4-[2-(N-methylprop-2-enamido)acetyl]piperazine-1-carboxamide](/img/structure/B7450181.png)
![2-[Ethyl-(1-methylpyrazol-4-yl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7450183.png)